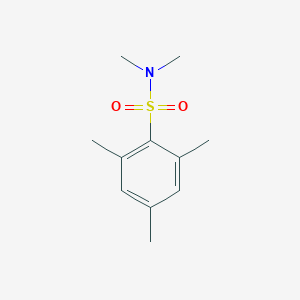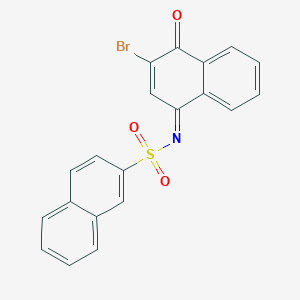![molecular formula C23H32O7 B281829 4-(allyloxy)-7-[(4-methoxybenzyl)oxy]-3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-5,6-diol](/img/structure/B281829.png)
4-(allyloxy)-7-[(4-methoxybenzyl)oxy]-3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-5,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(allyloxy)-7-[(4-methoxybenzyl)oxy]-3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-5,6-diol is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(allyloxy)-7-[(4-methoxybenzyl)oxy]-3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-5,6-diol typically involves multiple steps, including the formation of the cyclohexane ring, the introduction of allyloxy and benzyloxy groups, and the formation of diol and diether functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(allyloxy)-7-[(4-methoxybenzyl)oxy]-3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-5,6-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-(allyloxy)-7-[(4-methoxybenzyl)oxy]-3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-5,6-diol has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving similar structures.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(allyloxy)-7-[(4-methoxybenzyl)oxy]-3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-5,6-diol involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclohexane derivatives with allyloxy, benzyloxy, and diol functionalities. Examples include:
- 3-Allyloxy-6-(4-methoxy-benzyloxy)-cyclohexane-4,5-diol
- 3-Allyloxy-6-(4-methoxy-benzyloxy)-cyclohexane-1,2-diol
Uniqueness
4-(allyloxy)-7-[(4-methoxybenzyl)oxy]-3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-5,6-diol is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it valuable for specific applications.
Properties
Molecular Formula |
C23H32O7 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)methoxy]-7-prop-2-enoxyspiro[3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-2,1//'-cyclohexane]-5,6-diol |
InChI |
InChI=1S/C23H32O7/c1-3-13-27-19-17(24)18(25)20(28-14-15-7-9-16(26-2)10-8-15)22-21(19)29-23(30-22)11-5-4-6-12-23/h3,7-10,17-22,24-25H,1,4-6,11-14H2,2H3 |
InChI Key |
ZHUWNCGRUWFHCZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)COC2C(C(C(C3C2OC4(O3)CCCCC4)OCC=C)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)COC2C(C(C(C3C2OC4(O3)CCCCC4)OCC=C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,4-dimethylphenyl)sulfonyl]-3-phenyl-beta-alanine](/img/structure/B281746.png)
![2-Hydroxy-4-[(mesitylsulfonyl)amino]benzoic acid](/img/structure/B281752.png)


![N-(1-naphthyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281759.png)
![2-oxo-N-(4-phenoxyphenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281760.png)
![N-(3,5-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281764.png)
![N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281766.png)
![N-(4-iodo-3-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281767.png)
![N-(4-iodophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281770.png)
![N-(4-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281771.png)
![N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281774.png)
![2-oxo-N-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281779.png)
![N-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281780.png)
